molecular formula C11H15ClN2O4 B613168 H-4-Nitro-D-phe-oet hcl CAS No. 127641-82-1

H-4-Nitro-D-phe-oet hcl

Cat. No.: B613168
CAS No.: 127641-82-1
M. Wt: 274.7
InChI Key: HHZUMTWHYNIFOC-HNCPQSOCSA-N
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Chemical Reactions Analysis

H-4-Nitro-D-phenylalanine ethyl ester hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction and strong acids or bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

H-4-Nitro-D-phenylalanine ethyl ester hydrochloride can be compared with other similar compounds, such as:

The uniqueness of H-4-Nitro-D-phenylalanine ethyl ester hydrochloride lies in its specific nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

H-4-Nitro-D-phenylalanine ethyl ester hydrochloride (H-4-Nitro-D-phe-oet hcl) is a synthetic amino acid derivative that has garnered attention in various fields of biochemical research due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications in scientific research, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group at the para position of the phenyl ring. This modification significantly influences its reactivity and biological interactions compared to its parent compound, D-phenylalanine.

Structural Formula

C11H12ClN1O2\text{C}_{11}\text{H}_{12}\text{ClN}_{1}\text{O}_{2}

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can influence enzyme kinetics either by acting as an inhibitor or an activator depending on the specific context of the biochemical pathway being studied.

Enzyme Interaction

Research indicates that this compound can modulate enzyme activity through:

  • Competitive Inhibition : The compound may compete with natural substrates for binding sites on enzymes.
  • Allosteric Modulation : It may bind to sites other than the active site, inducing conformational changes that affect enzyme function.

Applications in Scientific Research

This compound is widely used in various fields including:

  • Proteomics : Utilized as a specialty reagent for studying protein structures and functions.
  • Biochemistry : Employed in enzyme assays to investigate enzyme-substrate interactions.
  • Medicinal Chemistry : Explored for potential therapeutic applications, particularly in drug development.
  • Industrial Research : Used in developing new materials and chemical processes.

Case Studies

  • Enzyme Assays : In studies assessing the kinetic properties of enzymes, this compound demonstrated significant effects on reaction rates, suggesting potential applications in understanding metabolic pathways.
  • Therapeutic Potential : Preliminary studies have indicated that this compound may possess anti-inflammatory properties, warranting further investigation into its role in treating inflammatory diseases.

Biological Activity Comparison Table

CompoundStructure TypeBiological Activity
This compoundNitro-substituted amino acidEnzyme inhibition, potential anti-inflammatory effects
4-Nitro-L-phenylalanine ethyl ester hydrochlorideL-isomer variantDifferent biological activities due to stereochemistry
4-Amino-D-phenylalanine ethyl ester hydrochlorideReduced formVaries significantly in chemical reactivity and applications

The differences in biological activity among these compounds highlight the importance of stereochemistry and functional group modifications in determining their interactions with biological systems.

Properties

IUPAC Name

ethyl (2R)-2-amino-3-(4-nitrophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4.ClH/c1-2-17-11(14)10(12)7-8-3-5-9(6-4-8)13(15)16;/h3-6,10H,2,7,12H2,1H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZUMTWHYNIFOC-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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